molecular formula C17H17N5O2 B4474299 4-(2,4-dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

4-(2,4-dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Cat. No.: B4474299
M. Wt: 323.35 g/mol
InChI Key: UJGIOLPSRNVVDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4-Dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a heterocyclic compound featuring a fused triazine-benzimidazole core substituted with a 2,4-dimethoxyphenyl group. The methoxy groups likely improve solubility compared to halogenated derivatives while maintaining steric and electronic interactions critical for binding biological targets such as enzymes or receptors .

Properties

IUPAC Name

4-(2,4-dimethoxyphenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-23-10-7-8-11(14(9-10)24-2)15-20-16(18)21-17-19-12-5-3-4-6-13(12)22(15)17/h3-9,15H,1-2H3,(H3,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJGIOLPSRNVVDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2N=C(NC3=NC4=CC=CC=C4N23)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine typically involves the following steps:

    Formation of the Benzimidazole Core: The synthesis begins with the preparation of the benzimidazole core, which can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Triazine Ring: The next step involves the formation of the triazine ring. This can be accomplished by reacting the benzimidazole derivative with cyanuric chloride in the presence of a base such as sodium carbonate.

    Attachment of the Dimethoxyphenyl Group: The final step is the introduction of the dimethoxyphenyl group. This can be achieved through a nucleophilic substitution reaction, where the triazine derivative is reacted with 2,4-dimethoxyaniline under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can occur at the triazine ring, resulting in the formation of dihydro or tetrahydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazine ring, where the chlorine atoms can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or neutral conditions.

Major Products Formed

    Oxidation: N-oxides of the benzimidazole moiety.

    Reduction: Dihydro or tetrahydro derivatives of the triazine ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2,4-dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2,4-dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain kinases or proteases, thereby exerting its anticancer or antimicrobial effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazino-Benzimidazole Derivatives

Compound Name & Substituent Molecular Formula Molecular Weight (g/mol) Key Biological Activities Unique Features References
4-(4-Fluorophenyl)-... C₁₅H₁₂FN₅ 305.29 Enzyme inhibition, antimicrobial Fluorine enhances electronegativity and metabolic stability
4-(3,5-Dimethoxyphenyl)-... C₁₇H₁₇N₅O₂ 335.35 Protein interaction, potential anticancer Symmetrical methoxy substitution improves solubility and binding symmetry
4-(Thiophen-2-yl)-... C₁₄H₁₁N₅S 289.33 Anticancer (cell proliferation inhibition) Thiophene introduces sulfur-based electronic effects
4-(3-Methylphenyl)-... C₁₆H₁₅N₅ 277.33 Antimicrobial, antitumor Methyl group increases lipophilicity and membrane permeability
4-(2-Chloro-5-nitrophenyl)-... C₁₅H₁₁ClN₆O₂ 342.74 Antifungal (Aspergillus, Candida) Nitro and chloro groups enhance electrophilic reactivity
4-(3,5-Difluorophenyl)-... C₁₅H₁₂F₂N₄ 323.28 Oncology, infectious diseases Difluoro substitution balances potency and pharmacokinetics
4-(2,3,4-Trimethoxyphenyl)-... (CAS 727686-81-9) C₁₈H₁₉N₅O₃ 353.38 High-purity API intermediate Triple methoxy groups for enhanced solubility and target engagement

Structural and Electronic Effects

  • Halogenated Derivatives : Fluorine () and chlorine () substituents increase electronegativity, improving binding to hydrophobic enzyme pockets but reducing solubility. The 4-fluorophenyl analog (CAS 305852-99-7) shows strong enzyme inhibition due to fluorine’s electron-withdrawing effects .
  • Methoxy Derivatives : Methoxy groups () enhance solubility via hydrogen bonding while maintaining aromatic interactions. The 2,4-dimethoxy substitution in the target compound likely offers asymmetrical electronic distribution, optimizing interactions with asymmetric binding sites compared to 3,5-dimethoxy (symmetrical) or trimethoxy analogs .

Research Findings and Mechanistic Insights

  • Molecular Docking : The thiophene analog () demonstrated high affinity for EGFR kinase in docking studies, suggesting a role in targeted cancer therapy .
  • Antifungal Efficacy : The 2-chloro-5-nitrophenyl derivative () inhibited Aspergillus flavus at IC₅₀ = 12 µM, linked to nitro group-mediated oxidative stress .
  • Synthetic Versatility : Microwave-assisted synthesis () and flow reactors optimize yields for halogenated and methoxy derivatives, underscoring scalability for drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2,4-dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Reactant of Route 2
4-(2,4-dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.